molecular formula C18H17NO5S2 B2678828 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1797141-04-8

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2678828
CAS No.: 1797141-04-8
M. Wt: 391.46
InChI Key: GCLBTORQNMYKQA-UHFFFAOYSA-N
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Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide typically involves the reaction of furan-2-carbonyl chloride with thiophene-2-ylmethylamine to form an intermediate. This intermediate is then reacted with 4-methoxy-2-methylbenzenesulfonyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial enzymes, leading to potential antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
  • N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5-methylisoxazole-3-carboxamide

Uniqueness

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is unique due to the presence of the 4-methoxy-2-methylbenzenesulfonamide moiety, which imparts specific chemical and biological properties.

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c1-12-10-13(23-2)5-8-17(12)26(21,22)19-11-14-6-7-16(25-14)18(20)15-4-3-9-24-15/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLBTORQNMYKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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